molecular formula C21H17Cl2FN2O3 B6483934 (2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327185-67-0

(2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6483934
CAS No.: 1327185-67-0
M. Wt: 435.3 g/mol
InChI Key: XZCRFQKVJSIXQB-UHFFFAOYSA-N
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Description

This compound is a Z-configuration chromene derivative featuring a halogenated phenylimino group and an oxolan-2-ylmethyl carboxamide side chain. The structural complexity arises from its chlorinated chromene core, fluorinated aromatic substituents, and tetrahydrofuran-derived moiety.

Properties

IUPAC Name

6-chloro-2-(4-chloro-2-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3/c22-13-4-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-3-14(23)10-17(18)24/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRFQKVJSIXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Chromene Derivatives

  • Compound A: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Key Differences: Lacks the oxolan-2-ylmethyl group and fluorophenylimino substituent. Instead, it features a benzylidene group and cyano functionality. Synthetic Pathway: Reacts with benzoyl chloride to form benzamide derivatives, highlighting its reactivity at the amino group .
  • Compound B: (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Key Differences: Substitutes chloro and fluoro groups with methoxy substituents, reducing electronegativity but increasing steric bulk. Implications: Methoxy groups may improve solubility but decrease halogen bonding efficacy, critical for target engagement in enzyme inhibition .

Halogenated Benzamide Analogs

  • Compound C: 2-Chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide Key Differences: Simplifies the chromene core to a benzamide scaffold but retains the oxolan-2-ylmethyl group.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (estimated) 439.3 g/mol 407.4 g/mol 259.7 g/mol
Key Substituents Cl, F, oxolan-2-ylmethyl Cl, benzylidene, cyano OCH₃, phenylimino Cl, F, oxolan-2-ylmethyl
Synthetic Route Not explicitly described Benzoylation of chromene core Coupling of methoxy-substituted precursors Direct acylation of oxolan-2-ylmethyl amine
Halogen Bonding Potential High (Cl, F) Moderate (Cl only) None High (Cl, F)
Solubility Likely moderate (oxolan improves polarity) Low (aromatic dominance) High (methoxy groups) Moderate (smaller size)

Research Findings and Mechanistic Insights

  • Electronic Effects: The target compound’s 4-chloro-2-fluorophenylimino group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites compared to non-halogenated analogs like Compound B .
  • Synthetic Challenges : Unlike Compound C, which is synthesized via straightforward acylation, the target compound likely requires multi-step reactions involving imine formation and regioselective halogenation, as inferred from analogous chromene syntheses .

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